molecular formula C3H6O3S B022683 1,3-Propane sultone CAS No. 1120-71-4

1,3-Propane sultone

Cat. No.: B022683
CAS No.: 1120-71-4
M. Wt: 122.15 g/mol
InChI Key: FSSPGSAQUIYDCN-UHFFFAOYSA-N
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Description

1,3-Propanesultone is a cyclic sulfonic ester mainly used to introduce a propane sulfonic functionality into the organic structure.
1,3-Propane sultone is a sultone.
This compound is used as a chemical intermediate. No information is available on the acute (short- term), chronic (long-term), reproductive, developmental, and carcinogenic effects of this compound in humans. In rodents exposed to this compound via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed. Leukemia, and tumors of the ear duct, small intestine, kidneys, lung, mammary gland, uterus, and skin have been reported in rodents exposed via gavage, injection, or dermal contact. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B, possible human carcinogen.
Propane sultone appears as white crystalline solid or a colorless liquid (above 86°F). Releases a foul odor when melting. (NIOSH, 2016)

Mechanism of Action

Target of Action

1,3-Propane sultone is a highly reactive chemical compound that belongs to the class of sulfonate esters. It has a cyclic structure with a sulfur atom in the ring . Due to its small size and high reactivity, it can easily penetrate biological membranes and react with various biomolecules such as proteins, DNA, and RNA .

Mode of Action

This compound is an activated ester and is susceptible to nucleophilic attack . This means it can donate an electron pair to form a chemical bond, allowing it to interact with its targets. It hydrolyzes to the 3-hydroxypropylsulfonic acid . This reactivity makes it useful in certain industrial applications, such as in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Pathways

Given its reactivity, it is likely to interact with a variety of biochemical pathways, particularly those involving proteins, dna, and rna .

Pharmacokinetics

Its high reactivity and ability to penetrate biological membranes suggest that it could be rapidly absorbed and distributed within the body .

Result of Action

This compound is an alkylating agent, meaning it can introduce an alkyl group into a compound . This can result in significant molecular and cellular effects, including changes in protein function and DNA structure . It’s important to note that this compound is toxic, carcinogenic, mutagenic, and teratogenic .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other chemicals, temperature, and pH . Furthermore, it may be released to the environment as a result of its manufacture and use as an intermediate in the production of a large number of sulfopropylated products possibly including detergents, wetting agents, surfactants, dyes, soluble starches, cation-exchange resins, and insecticides .

Biochemical Analysis

Biochemical Properties

1,3-Propane sultone is an activated ester and is susceptible to nucleophilic attack . It hydrolyzes to the 3-hydroxypropylsulfonic acid . It has been used in the synthesis of specialist surfactants, such as CHAPS detergent . One of the remarkable properties of this compound is its ability to function as a proton acceptor, facilitating the catalysis of various compound formations, including alcohols and ethers . It exhibits Lewis acid behavior, enabling the catalysis of additional compound formations .

Cellular Effects

This compound is toxic, carcinogenic, mutagenic, and teratogenic . In rodents exposed to this compound via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed .

Molecular Mechanism

This compound is an alkylating agent . It is susceptible to nucleophilic attack and hydrolyzes to the 3-hydroxypropylsulfonic acid . It has been used in the synthesis of specialist surfactants, such as CHAPS detergent .

Temporal Effects in Laboratory Settings

This compound is stable under normal handling and storage conditions, but it may react slowly with water to form an acid compound, 3-hydroxy-1-propanesulfonic acid . When heated to decomposition, this compound emits toxic fumes including sulfur oxides and carbon monoxide .

Dosage Effects in Animal Models

In the offspring of pregnant rats given a single intravenous injection of this compound during gestation, malignant neurogenic tumors and tumors of the pancreas and ovary were reported .

Metabolic Pathways

This compound may be prepared by the acid-catalyzed reaction of allyl alcohol and sodium bisulfite . It is an activated ester and is susceptible to nucleophilic attack .

Transport and Distribution

This compound is very soluble in water and readily soluble in ketones, esters, and aromatic hydrocarbons . It is insoluble in aliphatic hydrocarbons .

Biological Activity

1,3-Propane sultone (1,3-PS) is a cyclic sulfonate ester that has garnered significant attention due to its high reactivity and potential carcinogenic effects. This compound is characterized by its ability to interact with biological macromolecules, leading to various toxicological outcomes. This article delves into the biological activity of 1,3-PS, highlighting its mechanisms of action, associated health risks, and findings from relevant studies.

1,3-PS is known for its high reactivity , allowing it to penetrate biological membranes easily. It primarily acts as an alkylating agent , directly modifying DNA and proteins without requiring metabolic activation. This property is crucial as it leads to genotoxicity , which has been demonstrated in various experimental models.

Key Mechanisms:

  • DNA Interaction : 1,3-PS reacts with guanosine and DNA at physiological pH (6–7.5), predominantly forming N7-alkylguanosine products . This interaction is responsible for inducing DNA strand breaks and mutations.
  • Genotoxic Effects : Studies have shown that 1,3-PS causes chromosomal aberrations and sister chromatid exchanges in mammalian cells . Its mutagenic properties have been observed in bacterial systems as well.

Carcinogenicity Evidence

The International Agency for Research on Cancer (IARC) classifies 1,3-PS as Group 2A , indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies .

Animal Studies:

  • In rodent models, 1,3-PS has been shown to induce tumors in multiple organs including the mammary gland, intestine, kidneys, and central nervous system (CNS), particularly gliomas .
  • A significant study reported that subcutaneous injections of 1,3-PS resulted in neoplastic lesions in rats within weeks of exposure .

Human Case Studies:

Epidemiological investigations have linked occupational exposure to 1,3-PS with various malignancies:

  • Among a cohort of 55 workers exposed to 1,3-PS in a factory setting from the 1950s to the 1960s, several cases of glioblastoma and intestinal malignancies were documented . The types of cancers observed were consistent with those found in animal studies.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and carcinogenic potential of 1,3-PS:

Study TypeFindingsReference
Animal StudiesInduces tumors in multiple organs; direct alkylation of DNA observed
Human EpidemiologySignificant cancer cases among occupationally exposed individuals
Genotoxicity AssaysCauses mutations and chromosomal aberrations in various cell lines
Mechanistic StudiesDirectly reacts with DNA without metabolic activation

Scientific Research Applications

Applications in Pharmaceuticals

1,3-Propane sultone serves as an important intermediate in the synthesis of sulfonamides and other pharmaceutical compounds. Its ability to introduce sulfonic acid groups allows for the modification of drug properties, enhancing their efficacy and solubility.

Case Study: Antibacterial Synergist

  • Application : When combined with sulfa drugs, this compound enhances antibacterial effects against various pathogens.
  • Results : This application has been particularly effective in treating poultry coccidiosis and intestinal bacterial infections .

3.1. Surfactants and Textiles

This compound is utilized in the production of surfactants due to its ability to modify surface properties. It is also employed in textile processing to improve dye uptake and fabric properties.

ApplicationDescription
SurfactantsUsed to create amphoteric surfactants that enhance cleaning and wetting.
Textile DyesFunctionalizes dyes to improve hydrophilicity and adhesion to fabrics.

3.2. Electrochemistry

In the field of battery technology, this compound is used as an additive in lithium-ion batteries to enhance performance and cycle stability.

Case Study: Lithium-Ion Batteries

  • Application : Acts as an interface modifier in electrode materials.
  • Results : Studies show improved cycling stability and capacity retention in Zn-MnO₂ aqueous batteries when functionalized with this compound .

Environmental Applications

This compound is explored as a potential replacement for harmful solvents due to its lower environmental impact compared to traditional chlorinated solvents.

Case Study: Solvent Substitution

  • Application : Used in precision cleaning processes as an environmentally benign alternative.
  • Results : Demonstrated effective cleaning performance while reducing ozone-depleting emissions associated with chlorofluorocarbons (CFCs) .

Biochemical Applications

The compound is also significant in biochemistry for modifying proteins and nucleosides to enhance their functional properties.

ApplicationDescription
Protein ModificationImproves hydrophilicity and solubility of proteins for better functionality.
Nucleoside FunctionalizationEnhances the properties of nucleosides for therapeutic applications.

Safety Considerations

Despite its versatile applications, it is crucial to handle this compound with care due to its toxicological profile. It has been classified as mutagenic and carcinogenic based on animal studies . Proper safety measures should be implemented during its use in industrial and laboratory settings.

Properties

IUPAC Name

oxathiolane 2,2-dioxide
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InChI

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2
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InChI Key

FSSPGSAQUIYDCN-UHFFFAOYSA-N
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Canonical SMILES

C1COS(=O)(=O)C1
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Molecular Formula

C3H6O3S
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DSSTOX Substance ID

DTXSID8021195
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Molecular Weight

122.15 g/mol
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Physical Description

Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2022), White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH], WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.]
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Boiling Point

180 °C at 0.039 atm.
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Flash Point

greater than 235 °F (NIOSH, 2023), Flash point > 235 °F, >110 °C, >235 °F
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Solubility

10 % (NIOSH, 2023), READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS, INSOL IN ALIPHATIC HYDROCARBONS, SOL IN WATER (100 G/L), Solubility in water, g/100ml: 10 (moderate), 10%
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Density

1.39 (NIOSH, 2023) - Denser than water; will sink, SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C, Density (at 25 °C): 1.392 g/cm³, 1.39
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Vapor Pressure

0.27 [mmHg]
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Mechanism of Action

The reaction of propane sultone with guanosine and DNA at pH 6-7.5 gave an N7-alkylguanosine as the main products (>90%). Similar evidence suggested that 2 of the minor adducts were N1-and 6-alkyl derivatives, accounting for approx 1.6% and 0.5% of the total adduct,/respectively/. N7- and N1-alkylguanine were also detected in the DNA reacted with propane sultone.
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Color/Form

COLORLESS LIQ OR WHITE CRYSTALS, White, crystalline solid or a colorless liquid (above 86 degrees F).

CAS No.

1120-71-4
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Melting Point

86 °F (NIOSH, 2023), 31 °C, 86 °F
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Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-PROPANE SULTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-PROPANE SULTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propane sultone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0525.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.